4-Bromo-6-cyclopropylpyridin-2-amine
Description
Properties
Molecular Formula |
C8H9BrN2 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
4-bromo-6-cyclopropylpyridin-2-amine |
InChI |
InChI=1S/C8H9BrN2/c9-6-3-7(5-1-2-5)11-8(10)4-6/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
OLHCDESULPPVGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-cyclopropylpyridin-2-amine typically involves the bromination of 6-cyclopropylpyridin-2-amine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-cyclopropylpyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used in the presence of solvents such as ethanol or toluene.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted pyridines.
Coupling Products: The major products are biaryl compounds or other extended aromatic systems.
Scientific Research Applications
4-Bromo-6-cyclopropylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-6-cyclopropylpyridin-2-amine is not well-documented. as a pyridine derivative, it may interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Steric Effects : The cyclopropyl group in this compound introduces greater steric bulk compared to methyl (in 4-Bromo-6-methylpyridin-2-amine) or halogens (e.g., Cl, F). This may reduce rotational freedom and influence crystal packing or binding interactions .
Electronic Effects : Electron-withdrawing groups (e.g., Br, Cl, F) enhance electrophilicity at the pyridine ring, affecting reactivity in cross-coupling reactions. The cyclopropyl group, being mildly electron-donating, could modulate this effect .
Applications : Fluorinated analogs like 6-Bromo-2-fluoropyridin-3-amine are prioritized in drug discovery due to improved metabolic stability , while iodinated derivatives (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine) serve as intermediates in Suzuki-Miyaura couplings .
Crystallographic and Structural Data
- 6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]pyridin-2-amine: Single-crystal X-ray studies (T = 100 K) revealed a mean C–C bond length of 0.008 Å and R factor = 0.051, demonstrating the precision of SHELXL-based refinement for brominated pyridines . While this compound lacks reported crystallographic data, analogous methods (e.g., SHELXT for space-group determination) would likely apply .
Q & A
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- First aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .
How can reaction conditions be optimized for introducing the cyclopropyl group?
Q. Advanced
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) enhance Suzuki coupling efficiency with cyclopropylboronic acids.
- Solvent effects : Use anhydrous DMF or THF to stabilize reactive intermediates.
- Temperature control : Reactions often require heating (80–100°C) under inert atmospheres to prevent boronic acid decomposition .
- Monitoring : Track progress via TLC or in situ IR spectroscopy to minimize side products.
What challenges arise in X-ray crystallography for this compound?
Q. Advanced
- Crystal growth : The compound’s low solubility in common solvents necessitates vapor diffusion or slow evaporation techniques.
- Data refinement : Use SHELXL for anisotropic refinement of bromine atoms, which exhibit strong absorption effects. Twinning or disorder in the cyclopropane ring may require constraints or split-site modeling .
Which purification methods are effective post-synthesis?
Q. Basic
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (20–50%) to separate brominated byproducts.
- Recrystallization : Polar aprotic solvents (e.g., DMSO) yield high-purity crystals, though care is needed to avoid thermal degradation .
How can researchers assess purity and detect regioisomers?
Q. Advanced
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) separate isomers based on polarity differences.
- Chiral chromatography : If stereoisomers form (e.g., due to cyclopropane ring strain), use chiral stationary phases (e.g., cellulose derivatives) .
- Mass spectrometry fragmentation : Compare fragment patterns to theoretical predictions to identify unintended bromination sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
